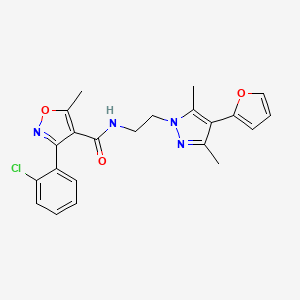
3-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process, integrating various chemical reactions such as N-furoylation and cyclization. A common method includes:
- Starting Materials : The synthesis begins with commercially available precursors including chlorobenzene derivatives and furan-based compounds.
- Reagents and Conditions : Reagents like triethylamine and dichloromethane are often used under controlled conditions to facilitate the formation of the desired product.
- Yield and Purification : The final product is usually purified through methods such as column chromatography to achieve high purity levels, with yields often exceeding 70% .
Anticancer Properties
Research indicates that pyrazole derivatives, including those similar to the target compound, exhibit significant anticancer activity. Pyrazoles have been shown to inhibit various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Compounds with pyrazole moieties can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Some studies report that these compounds can halt the cell cycle at specific phases, preventing cancer cell proliferation .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In vitro assays have shown:
- COX Inhibition : The target compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Reduction of Edema : Animal models have revealed significant reductions in paw swelling induced by inflammatory agents, suggesting its potential as an anti-inflammatory agent .
Antibacterial Activity
The antibacterial efficacy of pyrazole derivatives has been well documented. The target compound is expected to exhibit similar properties:
- Broad Spectrum : Studies have shown that pyrazole-based compounds can effectively combat both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several studies have evaluated the biological activities of compounds structurally related to the target molecule:
- Study on Pyrazole Derivatives :
- In Vivo Evaluation :
属性
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-13-19(18-9-6-12-29-18)14(2)27(25-13)11-10-24-22(28)20-15(3)30-26-21(20)16-7-4-5-8-17(16)23/h4-9,12H,10-11H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGGTJANPHTGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














